The PROTAC Building Block: A Technical Guide to Thalidomide-NH-amido-PEG1-C2-NH2 Hydrochloride
The PROTAC Building Block: A Technical Guide to Thalidomide-NH-amido-PEG1-C2-NH2 Hydrochloride
In the rapidly evolving landscape of targeted protein degradation, the strategic design and synthesis of Proteolysis Targeting Chimeras (PROTACs) are paramount. These heterobifunctional molecules have emerged as powerful tools to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] At the heart of many successful PROTACs lies the crucial E3 ligase-recruiting moiety. This guide provides an in-depth technical overview of Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride , a key building block for the construction of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel protein degraders. We will delve into the core chemical properties, mechanism of action, and practical application of this versatile linker-ligand conjugate, providing both foundational knowledge and actionable protocols.
Core Chemical and Physical Properties
Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride is a synthetic construct that covalently links the thalidomide core, the CRBN-binding motif, to a short polyethylene glycol (PEG) linker that terminates in a primary amine. This amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI). The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.
Below is a summary of its key physicochemical properties, compiled from vendor specifications and related chemical literature.
| Property | Value | Source(s) |
| Chemical Name | Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride | N/A |
| CAS Number | 2983036-29-7 | [2] |
| Molecular Formula | C₁₉H₂₄ClN₅O₆ | [3][4] |
| Molecular Weight | 453.88 g/mol | [3][4] |
| Appearance | Solid Powder | [2] |
| Purity | Typically ≥95% (HPLC) | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage Conditions | Store at -20°C, protected from moisture | N/A |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The thalidomide moiety of this molecule is the key to its function. It acts as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, which is a component of the larger CUL4-RBX1-DDB1 E3 ligase complex.[5] By incorporating this thalidomide-based ligand into a PROTAC, a researcher can effectively "hijack" the cellular protein degradation machinery.
The overall mechanism, depicted in the workflow below, can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, by its bifunctional nature, simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase, forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged protein into smaller peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: PROTAC Synthesis via Amide Coupling
The terminal primary amine of Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride provides a convenient point of attachment for a POI ligand that possesses a carboxylic acid functional group. The formation of a stable amide bond is a robust and widely used conjugation strategy in PROTAC synthesis.
This protocol outlines a general procedure for the coupling reaction. Note: This is a representative protocol and may require optimization based on the specific properties of the POI ligand.
Materials and Reagents:
-
Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC with an additive like HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Analytical and preparative HPLC for reaction monitoring and purification
-
Mass spectrometer for product characterization
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry reaction vial under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in the chosen anhydrous solvent.
-
Activation of Carboxylic Acid: Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. The rationale here is to convert the hydroxyl group of the carboxylic acid into a better leaving group, making it more susceptible to nucleophilic attack.
-
Addition of Amine Component: In a separate vial, dissolve Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution to the activated POI ligand mixture.
-
Reaction Progression: Allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as LC-MS or TLC, to determine the consumption of starting materials and the formation of the desired PROTAC product.
-
Work-up and Purification: Once the reaction is complete, the crude mixture is typically diluted with an appropriate solvent and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts. The organic layer is then dried, filtered, and concentrated under reduced pressure. The final PROTAC is purified using preparative HPLC to achieve high purity.
-
Characterization: The identity and purity of the final PROTAC should be confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Caption: Workflow for PROTAC synthesis via amide coupling.
Conclusion and Future Perspectives
Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride represents a fundamental and highly valuable tool for the construction of CRBN-recruiting PROTACs. Its well-defined structure, coupled with a reactive primary amine, offers a straightforward and reliable method for conjugation to a wide array of protein-targeting ligands. The principles and protocols outlined in this guide provide a solid foundation for researchers to design and synthesize novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of such pre-functionalized building blocks will undoubtedly accelerate the discovery of new therapeutics for a host of challenging diseases.
References
-
Sakamoto, K. M., et al. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation. Proc National Acad Sci98 , 8554–8559 (2001). [Link]
-
DC Chemicals. Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride. [Link]
-
Troup, R. I., Fallan, C. & Baud, M. G. J. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Anti-tumor Ther1 , 273–312 (2020). [Link]
-
Gooßen, L. J., Ohlmann, D. M. & Lange, P. P. A Practical and Low-Epimerization Protocol for the Amidation of Carboxylic Acids Using T3P and Pyridine. Synthesis2009 , 160-164 (2009). [Link]
-
Qu, J., et al. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders. European Journal of Medicinal Chemistry221 , 113529 (2021). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
